Sulfurous acid--O-methylhydroxylamine (1/1)
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Overview
Description
Sulfurous acid–O-methylhydroxylamine (1/1) is a chemical compound that combines sulfurous acid and O-methylhydroxylamine in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfurous acid–O-methylhydroxylamine can be synthesized through the reaction of sulfurous acid with O-methylhydroxylamine. One common method involves the O-alkylation of hydroxylamine derivatives. For example, O-methylhydroxylamine can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production of sulfurous acid–O-methylhydroxylamine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored as a hydrochloride salt to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
Sulfurous acid–O-methylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, leading to the formation of various reduced species.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with sulfurous acid–O-methylhydroxylamine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving sulfurous acid–O-methylhydroxylamine depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxylamine derivatives .
Scientific Research Applications
Sulfurous acid–O-methylhydroxylamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of sulfurous acid–O-methylhydroxylamine involves its ability to interact with various molecular targets. In the context of DNA repair, the compound can inhibit base excision repair by blocking abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylases . This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct to alkylating agents in cancer therapy .
Comparison with Similar Compounds
Sulfurous acid–O-methylhydroxylamine can be compared with other similar compounds, such as:
Hydroxylamine-O-sulfonic acid: This compound is used as an electrophilic aminating agent and has applications in organic synthesis.
Properties
CAS No. |
675128-57-1 |
---|---|
Molecular Formula |
CH7NO4S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
O-methylhydroxylamine;sulfurous acid |
InChI |
InChI=1S/CH5NO.H2O3S/c1-3-2;1-4(2)3/h2H2,1H3;(H2,1,2,3) |
InChI Key |
CETFNZFZHLVEQT-UHFFFAOYSA-N |
Canonical SMILES |
CON.OS(=O)O |
Origin of Product |
United States |
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